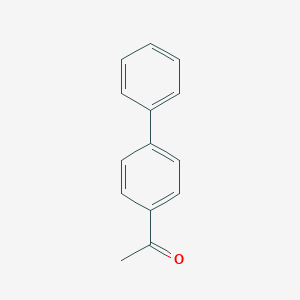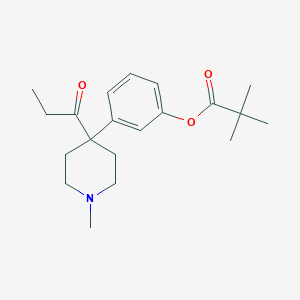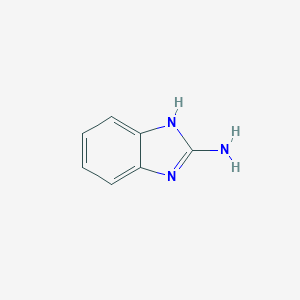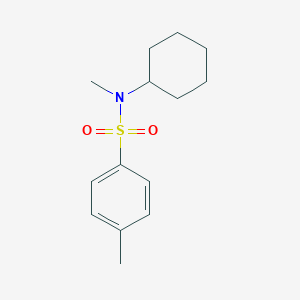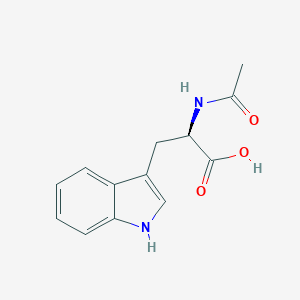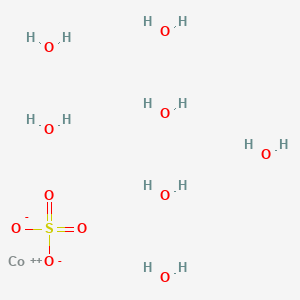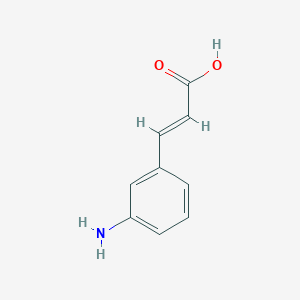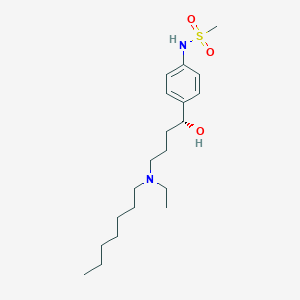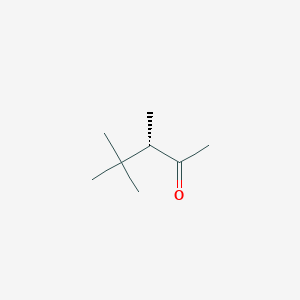
(3S)-3,4,4-Trimethyl-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,4,4-Trimethyl-2-pentanone, also known as diisobutyl ketone (DIBK), is a colorless liquid with a sweet odor. It is a ketone that is commonly used as a solvent in various industrial applications, such as in the production of coatings, adhesives, and polymers. DIBK is also used as a reagent in organic synthesis and as an extraction solvent in analytical chemistry.
Mécanisme D'action
The mechanism of action of DIBK is not well understood. However, it is believed to act as a central nervous system depressant and can cause dizziness, nausea, and headache in high concentrations.
Effets Biochimiques Et Physiologiques
DIBK has been shown to have low acute toxicity in animal studies. However, chronic exposure to high concentrations of DIBK can cause liver and kidney damage. DIBK has also been shown to have mutagenic and carcinogenic properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
DIBK is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, DIBK has a high vapor pressure and can be flammable, which can pose safety hazards in the laboratory.
Orientations Futures
There are several future directions for research on DIBK. One area of research is the development of safer and more environmentally friendly solvents for use in industrial applications. Another area of research is the investigation of the mutagenic and carcinogenic properties of DIBK and its potential effects on human health. Additionally, further research is needed to understand the mechanism of action of DIBK and its potential effects on the central nervous system.
Méthodes De Synthèse
DIBK can be synthesized by the oxidation of (3S)-3,4,4-Trimethyl-2-pentanone carbinol with chromic acid or potassium permanganate. It can also be produced by the dehydrogenation of isobutyl alcohol using copper chromite catalyst.
Applications De Recherche Scientifique
DIBK is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis, such as in the preparation of ketones, aldehydes, and esters. DIBK is also used as an extraction solvent in analytical chemistry, particularly in the extraction of metals from ores and minerals.
Propriétés
Numéro CAS |
133524-14-8 |
|---|---|
Nom du produit |
(3S)-3,4,4-Trimethyl-2-pentanone |
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(3S)-3,4,4-trimethylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1 |
Clé InChI |
RAQLTZBGPDCFJW-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(=O)C)C(C)(C)C |
SMILES |
CC(C(=O)C)C(C)(C)C |
SMILES canonique |
CC(C(=O)C)C(C)(C)C |
Synonymes |
2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



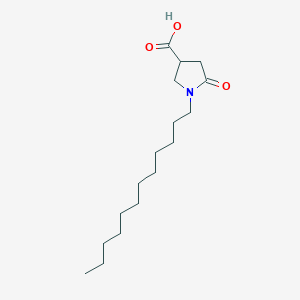
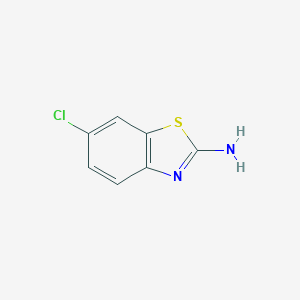
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)
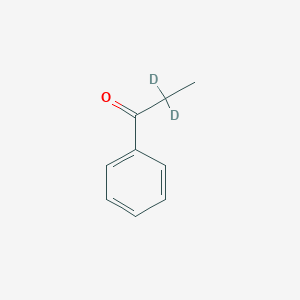
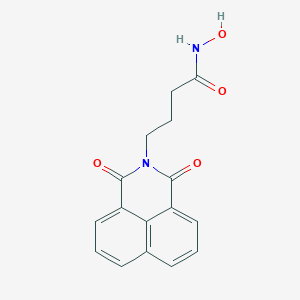
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)
